K-858

Description

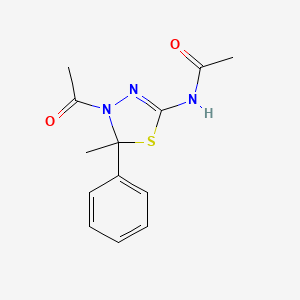

an Eg5 inhibitor and antineoplastic agent; structure in first source

Properties

IUPAC Name |

N-(4-acetyl-5-methyl-5-phenyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c1-9(17)14-12-15-16(10(2)18)13(3,19-12)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFVYQYZCAVNTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN(C(S1)(C)C2=CC=CC=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40972156 | |

| Record name | N-(4-Acetyl-5-methyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40972156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72926-24-0, 5671-55-6 | |

| Record name | K-858 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072926240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Acetyl-5-methyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40972156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Acetyl-4,5-dihydro-5-methyl-5-phenyl-1,3,4-thiadiazol-2-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | K-858 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZA4OIM722G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

K-858: A Potent and Selective Mitotic Kinesin Eg5 Inhibitor with Antitumor Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

K-858 is a novel, potent, and selective small-molecule inhibitor of the mitotic kinesin Eg5 (also known as KIF11), a crucial motor protein for the formation of a bipolar mitotic spindle.[1][2] By acting as an ATP-uncompetitive inhibitor, K-858 effectively blocks the ATPase activity of Eg5, leading to the formation of monopolar spindles, mitotic arrest, and subsequent cell death in cancer cells.[1][3][4] This technical guide provides a comprehensive overview of the K-858 compound, including its discovery, mechanism of action, and detailed experimental protocols for its study. Quantitative data are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this promising anti-cancer agent.

Discovery and Chemical Properties

K-858 was identified through a phenotype-based forward chemical genetics screen aimed at discovering novel antimitotic agents.[2] Its chemical structure is N-(4-acetyl-5-methyl-5-phenyl-1,3,4-thiadiazol-2-yl)acetamide.[5]

| Property | Value | Reference |

| IUPAC Name | N-(4-acetyl-5-methyl-5-phenyl-1,3,4-thiadiazol-2-yl)acetamide | [5] |

| Molecular Formula | C13H15N3O2S | [5] |

| Molecular Weight | 277.34 g/mol | [1][5] |

| CAS Number | 72926-24-0 | [5][6] |

Mechanism of Action

K-858 selectively targets the motor domain of Eg5, a member of the kinesin-5 subfamily. Eg5 is essential for separating duplicated centrosomes during prophase, a critical step for the assembly of a bipolar mitotic spindle. Inhibition of Eg5's ATPase activity by K-858 prevents this centrosome separation, resulting in the formation of characteristic monopolar spindles.[1][2][7] This triggers the spindle assembly checkpoint, leading to a prolonged mitotic arrest.[1][3][4]

The cellular fate following K-858-induced mitotic arrest differs between cancerous and non-transformed cells. In cancer cells, prolonged arrest typically leads to mitotic cell death (apoptosis) or polyploidization followed by senescence.[1][2] In contrast, non-transformed cells tend to undergo mitotic slippage, exiting mitosis without cell division and arresting in the G1 phase as tetraploid cells, often without significant cell death.[1][2] Notably, K-858 does not affect microtubule polymerization, distinguishing its mechanism from taxanes and vinca alkaloids.[1][7]

Quantitative Data

The following tables summarize the key quantitative data reported for K-858.

Table 1: In Vitro Efficacy

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Eg5 ATPase activity) | 1.3 µM | Purified Eg5 enzyme | [1][3][6] |

| Selectivity | >150-fold for Eg5 over other kinesins (CENP-E, MKLP1) | Purified enzymes | [3][4] |

| Effective Concentration (Mitotic Arrest) | 3 µM | HCT116 cells | [1] |

| Effective Concentration (Apoptosis Induction) | 2.5 µM | HNSCC cell lines | [8] |

| Growth Inhibition | 1, 5, 10 µM | FaDu, CAL27, SCC-15 (HNSCC) | [8] |

Table 2: In Vivo Efficacy

| Animal Model | Tumor Type | Dosage and Administration | Outcome | Reference |

| A2780 Xenograft | Ovarian Cancer | 50, 150 mg/kg, p.o. | Antitumor activity | [3] |

| HCT116 Xenograft | Colon Cancer | 100 mg/kg, p.o. (twice daily for 5 days) | Tumor growth inhibition | [3] |

| A2780 Xenograft | Ovarian Cancer | 50, 150 mg/kg, p.o. (twice at a 7-hour interval) | Induction of monopolar spindles in tumor tissue | [7][9] |

Experimental Protocols

This section details the methodologies for key experiments involving K-858.

Cell Culture and Treatment

-

Cell Lines: HCT116 (colon carcinoma), A2780 (ovarian carcinoma), FaDu, CAL27, SCC-15 (head and neck squamous cell carcinoma), U-251, U-87 (glioblastoma).[1][7][8][10]

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

K-858 Preparation: K-858 is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 1 mM).[8] Control cells are treated with an equivalent amount of DMSO.

-

Treatment: Cells are seeded and allowed to attach overnight. The medium is then replaced with fresh medium containing the desired concentration of K-858 or vehicle control for the specified duration.

Mitotic Index Analysis

-

Objective: To quantify the percentage of cells in mitosis.

-

Procedure:

-

Treat cells with K-858 or vehicle for a specified time (e.g., 18 hours).[1]

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Stain the DNA with a fluorescent dye such as Hoechst 33342 or DAPI.[7]

-

Visualize the cells using fluorescence microscopy.

-

The mitotic index is determined by counting the number of cells with condensed and clearly visible chromosomes and dividing by the total number of cells counted (at least 200 cells per condition).

-

Immunofluorescence for Spindle Morphology

-

Objective: To visualize the mitotic spindle and assess the effects of K-858.

-

Procedure:

-

Grow and treat cells on coverslips.

-

Fix the cells as described above.

-

Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).

-

Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).

-

Incubate with a primary antibody against α-tubulin or β-tubulin.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the DNA with Hoechst 33342 or DAPI.

-

Mount the coverslips and visualize using fluorescence or confocal microscopy.

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine the distribution of cells in different phases of the cell cycle.

-

Procedure:

-

Treat cells with K-858 for the desired duration.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol.

-

Wash the cells and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.

-

Analyze the DNA content by flow cytometry.

-

Apoptosis Assays

-

Western Blot for Apoptosis Markers:

-

Treat cells and lyse them to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies against apoptosis markers such as cleaved PARP-1, cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, Bax, and Bcl-2.[8]

-

Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.

-

-

Senescence-Associated β-Galactosidase Staining:

-

Treat cells with K-858 for an extended period (e.g., 7 days).

-

Fix the cells and stain with a solution containing X-gal at pH 6.0.

-

Incubate overnight at 37°C without CO2.

-

Visualize the development of blue color, indicative of senescent cells, using light microscopy.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the antitumor activity of K-858 in a living organism.

-

Procedure:

-

Subcutaneously inoculate immunodeficient mice (e.g., BALB/c nu/nu) with a suspension of cancer cells (e.g., 5 x 10^6 A2780 cells).[9]

-

Allow tumors to grow to a palpable size (e.g., 450-1350 mm³).[7][9]

-

Randomize mice into treatment and control groups.

-

Administer K-858 orally at specified doses and schedules (e.g., 50 or 150 mg/kg, twice daily).[3][9] The vehicle control is typically 0.5% methylcellulose.[9]

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, tumors can be excised for histological analysis (e.g., H&E staining) to observe mitotic arrest and monopolar spindle formation.[7][9]

-

Signaling Pathways and Visualizations

The following diagrams illustrate the key molecular pathways and experimental workflows associated with K-858.

Caption: Mechanism of action of K-858 leading to mitotic arrest and cell death.

Caption: Apoptotic signaling cascade initiated by K-858.

Caption: A typical workflow for in vitro characterization of K-858's effects.

Conclusion and Future Directions

K-858 is a well-characterized inhibitor of the mitotic kinesin Eg5 with demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines and in vivo models.[2][8][10][11] Its distinct mechanism of action, which avoids direct interaction with microtubules, suggests a potential for a better safety profile compared to traditional anti-mitotic agents, particularly concerning neurotoxicity.[2][8] The detailed data and protocols presented in this guide offer a solid foundation for researchers and drug developers interested in exploring Eg5 inhibitors as a therapeutic strategy. Future research could focus on optimizing the pharmacokinetic properties of K-858, identifying predictive biomarkers for sensitivity, and exploring its efficacy in combination with other anticancer therapies. The upregulation of the anti-apoptotic protein survivin in response to K-858 treatment in some cancer types suggests that co-targeting survivin could be a promising approach to enhance its therapeutic effect.[10]

References

- 1. selleckchem.com [selleckchem.com]

- 2. K858, a novel inhibitor of mitotic kinesin Eg5 and antitumor agent, induces cell death in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. K858 (Racemic) | Apoptosis | Kinesin | TargetMol [targetmol.com]

- 5. K-858 | C13H15N3O2S | CID 2930014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The kinesin Eg5 inhibitor K858 exerts antiproliferative and proapoptotic effects and attenuates the invasive potential of head and neck squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The kinesin Eg5 inhibitor K858 induces apoptosis and reverses the malignant invasive phenotype in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The kinesin Eg5 inhibitor K858 exerts antiproliferative and proapoptotic effects and attenuates the invasive potential of head and neck squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

K-858: A Potent and Selective Eg5 Inhibitor for Mitotic Arrest - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

K-858 is a novel, small-molecule inhibitor of the mitotic kinesin Eg5 (also known as KIF11), a critical motor protein for the formation of the bipolar mitotic spindle. By selectively targeting Eg5, K-858 induces mitotic arrest and subsequent cell death in cancer cells, while exhibiting a differential and less detrimental effect on non-transformed cells. This technical guide provides an in-depth overview of the mechanism of action of K-858, supported by quantitative data, detailed experimental protocols, and visual representations of its cellular effects and associated research workflows. K-858's unique mechanism, which does not involve direct interaction with microtubules, positions it as a promising candidate for anticancer therapy, potentially overcoming the limitations of existing microtubule-targeting agents like taxanes.

Core Mechanism of Action: Inhibition of Eg5 and Induction of Mitotic Arrest

K-858 functions as a potent and selective inhibitor of Eg5, a plus-end directed motor protein essential for separating duplicated centrosomes during prophase.[1][2][3][4][5] The inhibition of Eg5's ATPase activity by K-858 prevents the outward pushing force required for centrosome migration, leading to the formation of characteristic monopolar spindles.[2][3][4] This aberrant spindle structure activates the spindle assembly checkpoint (SAC), causing a prolonged arrest in mitosis.[2][3]

The ultimate fate of cells arrested in mitosis by K-858 differs between cancerous and non-transformed cells. Cancer cells predominantly undergo mitotic catastrophe, leading to apoptosis.[2][3][6] In contrast, non-transformed cells are more likely to exit mitosis without cell division, a phenomenon known as mitotic slippage, resulting in a tetraploid G1-arrested state.[2][3] This differential effect suggests a potential therapeutic window for K-858.

A key advantage of K-858 is its lack of interaction with microtubule polymerization, a common mechanism for anticancer drugs like paclitaxel and vincristine.[2][3][4] This specificity is believed to contribute to a more favorable side-effect profile, particularly concerning neurotoxicity.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of K-858.

Table 1: In Vitro Enzyme Inhibition

| Target | K-858 IC50 (μM) | Monastrol IC50 (μM) | Notes | Reference |

| Eg5 ATPase Activity | 1.3 | 11 | K-858 is a more potent inhibitor of Eg5 than monastrol.[2] K-858 acts in an ATP-uncompetitive manner.[2] | [2] |

| Other Kinesins (CENP-E, MKLP1) | >200 | Not reported | Demonstrates high selectivity for Eg5 over other mitotic kinesins.[2] | [2] |

Table 2: In Vitro Cellular Effects

| Cell Line | Assay | K-858 Concentration | Effect | Reference |

| HCT116 (Colon Carcinoma) | Mitotic Index | 0.1 - 10 µM | Dose-dependent increase in mitotic index. | [2] |

| HCT116 (Colon Carcinoma) | Cell Viability (XTT assay) | ~0.1 µM (IC50) | Potent inhibition of cell proliferation. | [6] |

| HCT116 (Colon Carcinoma) | Caspase 3 Activation | 0.1 - 10 µM | Dose-dependent increase in apoptosis. | [6] |

| A2780 (Ovarian Carcinoma) | Cell Viability | Not specified | Effective against various cancer cell lines. | [4] |

| HeLa (Cervical Cancer) | Cell Viability | Not specified | Effective against various cancer cell lines. | [4] |

| FaDu (HNSCC) | Cell Viability | 1, 5, 10 µM (24h & 48h) | Significant decrease in cell viability at all concentrations and time points. | [7] |

| CAL27 (HNSCC) | Cell Viability | 1, 5, 10 µM (24h & 48h) | Significant decrease in cell viability at all concentrations and time points. | [7] |

| SCC-15 (HNSCC) | Cell Viability | 1, 5, 10 µM (24h & 48h) | Significant decrease in cell viability at all concentrations and time points. | [7] |

| MCF7 (Breast Cancer) | Cell Viability | 0.5, 5, 50 µM | Dose-dependent reduction in cell viability. | [8] |

| ARPE-19 (Non-transformed) | Cell Fate | 10 µM | Mitotic slippage leading to tetraploid G1 arrest, no cell death. | [2] |

Table 3: In Vivo Antitumor Activity (Xenograft Models)

| Tumor Model | Dosing Regimen | Outcome | Reference |

| A2780 (Ovarian) | 50 mg/kg, oral, twice daily | Significant tumor growth inhibition. | [4] |

| HCT116 (Colon) | Not specified | Potent antitumor activity. | [2] |

| A2780 (Ovarian) | 50 or 150 mg/kg, oral, twice at a 7-hour interval | Dose-dependent accumulation of mitotic cells with monopolar spindles in tumor tissue. | [9] |

Detailed Experimental Protocols

Eg5 ATPase Activity Assay

This protocol is based on the methodology described by Nakai et al., 2009.

-

Reagents:

-

Recombinant human Eg5 motor domain.

-

Microtubules (polymerized from tubulin).

-

ATP.

-

Malachite green reagent for phosphate detection.

-

K-858 dissolved in DMSO.

-

-

Procedure:

-

The microtubule-stimulated ATPase activity of Eg5 is measured in a reaction buffer containing microtubules, Eg5, and varying concentrations of K-858.

-

The reaction is initiated by the addition of ATP.

-

The mixture is incubated at room temperature for a specified time.

-

The reaction is stopped, and the amount of inorganic phosphate released is quantified using a malachite green-based colorimetric assay.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the K-858 concentration.

-

Immunofluorescence for Mitotic Spindle Analysis

This protocol is a generalized procedure based on descriptions in Nakai et al., 2009 and other cited papers for visualizing mitotic spindles.

-

Cell Culture and Treatment:

-

Culture cells (e.g., HCT116) on glass coverslips in a petri dish.

-

Treat the cells with varying concentrations of K-858 or vehicle control (DMSO) for a specified duration (e.g., 18 hours).

-

-

Fixation and Permeabilization:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 10-15 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 5-10 minutes.

-

-

Immunostaining:

-

Wash with PBS.

-

Block non-specific antibody binding with a blocking solution (e.g., 1% bovine serum albumin in PBS) for 30-60 minutes.

-

Incubate with a primary antibody against α-tubulin (to visualize microtubules) and γ-tubulin (to visualize centrosomes) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash with PBS.

-

Incubate with fluorescently labeled secondary antibodies corresponding to the primary antibodies for 1 hour at room temperature in the dark.

-

Wash with PBS.

-

-

DNA Staining and Mounting:

-

Counterstain the DNA with a fluorescent dye such as DAPI or Hoechst 33342 for 5-10 minutes.

-

Wash with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Microscopy:

-

Visualize the cells using a fluorescence microscope.

-

Capture images and analyze the morphology of the mitotic spindles.

-

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for assessing the antitumor activity of K-858 in a xenograft model, as described in Nakai et al., 2009.

-

Cell Implantation:

-

Harvest cancer cells (e.g., A2780) from culture.

-

Resuspend the cells in a suitable medium (e.g., serum-free medium or PBS).

-

Subcutaneously inject a defined number of cells (e.g., 5 x 10^6) into the flank of immunocompromised mice (e.g., BALB/c nude mice).

-

-

Tumor Growth and Treatment Initiation:

-

Monitor the mice regularly for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer K-858 orally at specified doses (e.g., 50 mg/kg) and schedules (e.g., twice daily).

-

Administer the vehicle control to the control group following the same schedule.

-

-

Tumor Measurement and Data Analysis:

-

Measure the tumor dimensions with calipers at regular intervals.

-

Calculate the tumor volume using the formula: (length x width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological examination to confirm mitotic arrest).

-

Compare the tumor growth between the treated and control groups to determine the antitumor efficacy of K-858.

-

Visualizations: Signaling Pathways and Experimental Workflows

K-858 Mechanism of Action in Mitotic Arrest

Caption: Mechanism of K-858 induced mitotic arrest.

Experimental Workflow for In Vivo Efficacy

Caption: Workflow for assessing K-858 in vivo efficacy.

Conclusion and Future Directions

K-858 represents a significant advancement in the development of targeted antimitotic agents. Its selective inhibition of Eg5, leading to mitotic arrest and preferential killing of cancer cells, offers a distinct mechanism of action compared to traditional microtubule poisons. The preclinical data strongly support its potential as a novel anticancer therapeutic with a favorable safety profile. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of K-858 in various cancer types. The detailed information provided in this guide serves as a valuable resource for researchers and drug development professionals interested in the continued exploration of K-858 and other Eg5 inhibitors.

References

- 1. K858, a novel inhibitor of mitotic kinesin Eg5 and antitumor agent, induces cell death in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities. | Semantic Scholar [semanticscholar.org]

- 3. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. The kinesin Eg5 inhibitor K858 exerts antiproliferative and proapoptotic effects and attenuates the invasive potential of head and neck squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ricerca.unich.it [ricerca.unich.it]

- 9. aacrjournals.org [aacrjournals.org]

K-858: A Technical Guide to its Function as an Eg5 Kinesin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-858 is a novel, small-molecule inhibitor of the mitotic kinesin Eg5 (also known as KIF11), a critical motor protein in cell division.[1][2] Eg5 plays an essential role in establishing the bipolar mitotic spindle, a prerequisite for accurate chromosome segregation.[3][4] By inhibiting Eg5, K-858 induces mitotic arrest and subsequent cell death, primarily in cancerous cells, making it a compound of significant interest for anticancer therapeutic development.[1][2] This technical guide provides an in-depth overview of K-858, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.

Mechanism of Action

K-858 functions as a potent and selective inhibitor of Eg5.[5] Its primary mechanism involves the disruption of the normal mitotic process. During prophase, Eg5 is responsible for pushing the two centrosomes apart by sliding antiparallel microtubules, which is a crucial step in the formation of a bipolar spindle.[3][6] K-858 binds to an allosteric pocket on the Eg5 motor domain, distinct from the ATP-binding site, and inhibits its ATPase activity in an ATP-uncompetitive manner.[1][7] This inhibition prevents Eg5 from hydrolyzing ATP to generate the force required for microtubule sliding.

The functional consequence of Eg5 inhibition by K-858 is the failure of centrosome separation, leading to the formation of characteristic monopolar spindles, often referred to as "monoasters".[1][2][8] This aberrant spindle structure activates the spindle assembly checkpoint, causing a prolonged arrest of the cell cycle in mitosis.[2][5] In cancer cells, this prolonged mitotic arrest ultimately triggers apoptotic cell death.[1][9] Interestingly, in non-transformed cells, treatment with K-858 tends to result in mitotic slippage, where cells exit mitosis without proper division, leading to a tetraploid G1 state, and subsequent cell cycle arrest without immediate cell death.[1][2] A key advantage of K-858 over traditional antimitotic agents like taxanes and vinca alkaloids is that it does not affect microtubule polymerization, which may contribute to its reduced neurotoxicity.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy and effects of K-858 from various studies.

Table 1: In Vitro Inhibitory Activity of K-858 against Eg5

| Assay Type | IC50 Value (μM) | Notes |

| Microtubule-Stimulated Eg5 ATPase Activity | 1.3[1][5][7][10] | K-858 is noted to be at least 150-fold more selective for Eg5 than for other kinesin superfamily members.[5][7] |

| Basal Eg5 ATPase Activity | 0.74[11] | Inhibition of Eg5 ATPase activity in the absence of microtubules. |

| Racemic K-858 (rK858) - Basal ATPase Activity | 0.74[11] | |

| K858-1 (first eluting enantiomer) - Basal ATPase Activity | 0.58[11] | |

| K858-2 (more retained enantiomer) - Basal ATPase Activity | Inactive[11] | |

| Racemic K-858 (rK858) - MT-Stimulated ATPase Activity | 0.738[11] | |

| K858-1 (first eluting enantiomer) - MT-Stimulated ATPase Activity | 0.493[11] | |

| K858-2 (more retained enantiomer) - MT-Stimulated ATPase Activity | Inactive[11] |

Table 2: Cellular Effects of K-858 on Cancer Cell Lines

| Cell Line | Assay | Concentration (μM) | Effect |

| HCT116 | Cell Growth Inhibition | Not specified | Dose-dependent inhibition[1] |

| HCT116 | Mitotic Arrest | Not specified | Dose-dependent increase in mitotic index[1] |

| HCT116 | Caspase-3 Activation | Not specified | Dose-dependent activation[1] |

| FaDu, CAL27, SCC-15 (HNSCC) | Cell Viability | 1, 5, 10 | Inhibition of cell replication[12] |

| FaDu, CAL27, SCC-15 (HNSCC) | Cell Cycle Analysis | 1 | Increase in G2/M phase cells (FaDu: 19.4% to 42%; CAL27: 29% to 50.4%; SCC-15: 20.3% to 42.4%)[12] |

| A2780 (Ovarian) | Xenograft Tumor Growth | 50-150 mg/kg (oral, twice daily) | Potent antitumor activity[1] |

Signaling and Experimental Workflow Diagrams

Caption: K-858's mechanism of action, disrupting normal mitotic progression.

Caption: A typical experimental workflow for characterizing an Eg5 inhibitor like K-858.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. K858, a novel inhibitor of mitotic kinesin Eg5 and antitumor agent, induces cell death in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ovid.com [ovid.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Mitotic Functions of Kinesin-5 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. astorscientific.us [astorscientific.us]

- 8. Kinesin Eg5 Targeting Inhibitors as a New Strategy for Gastric Adenocarcinoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Kinesin Eg5 Selective Inhibition by Newly Synthesized Molecules as an Alternative Approach to Counteract Breast Cancer Progression: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. The kinesin Eg5 inhibitor K858 exerts antiproliferative and proapoptotic effects and attenuates the invasive potential of head and neck squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Initial Safety and Toxicity Profile of K-858: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

K-858 is a novel, potent, and selective small molecule inhibitor of the mitotic kinesin Eg5 (also known as KIF11), a motor protein essential for the formation of the bipolar mitotic spindle. By inducing mitotic arrest, K-858 demonstrates significant antitumor activity. This technical guide provides a comprehensive summary of the initial preclinical safety and toxicity profile of K-858, drawing from available in vitro and in vivo data. The information is presented to aid researchers and drug development professionals in understanding the preliminary safety characteristics of this compound.

Introduction

K-858 is an ATP-uncompetitive inhibitor of Eg5 with an IC50 of 1.3 μM for the ATPase activity of Eg5.[1][2] Its mechanism of action involves blocking centrosome separation during mitosis, which leads to the formation of monopolar spindles and activation of the spindle assembly checkpoint.[1][3][4] This ultimately results in mitotic arrest and subsequent cell death in cancer cells.[1][3][4] A key characteristic of K-858 is its high selectivity for Eg5, being at least 150-fold more selective for Eg5 than for other kinesin superfamily members.[1][5] This high selectivity, coupled with its distinct mechanism of action compared to microtubule-targeting agents, suggests a potentially favorable safety profile.

Preclinical Safety and Toxicity Profile

The initial safety assessment of K-858 has been conducted through a series of in vitro and in vivo studies. The findings are summarized below.

In Vitro Selectivity and Off-Target Effects

K-858 demonstrates a high degree of selectivity for its target, Eg5. This selectivity is a key factor in its safety profile, as it minimizes the potential for off-target effects.

| Parameter | Assay | Result | Citation |

| Eg5 Inhibition (IC50) | ATPase Activity Assay | 1.3 μM | [1][2] |

| Selectivity | ATPase Activity Assay | >150-fold selective for Eg5 over other kinesins (CENP-E, MKLP1, conventional kinesin) | [1][2][5] |

| Microtubule Polymerization | Cell-free and Cell-based Assays | No effect | [1][3][4] |

In Vivo Safety and Tolerability

Preclinical in vivo studies in mouse xenograft models have provided initial insights into the safety and tolerability of K-858.

| Study Type | Animal Model | Dosing Regimen | Key Findings | Citation |

| Antitumor Efficacy and General Toxicity | A2780 Ovarian Cancer Xenograft | 150 mg/kg, p.o. | Suppressed tumor growth with no overt evidence of toxicity (no significant body weight loss). | [6] |

| Antitumor Efficacy | HCT116 Colon Cancer Xenograft | 100 mg/kg, p.o., twice a day for 5 days | Exhibited antitumor activity. | [2][6] |

| Neurotoxicity Assessment | Motor Coordination Test (Rota-rod) in mice | 100 mg/kg, p.o., qd x 5 | No neurotoxic side effects observed. | [2][4][7] |

Cellular Effects: Cancer vs. Non-Transformed Cells

A significant aspect of K-858's safety profile is its differential effect on cancer cells versus non-transformed cells.

| Cell Type | Effect of Long-Term K-858 Treatment | Outcome | Citation |

| Cancer Cells (e.g., HCT116) | Mitotic arrest | Mitotic cell death, polyploidization followed by senescence | [1][3][4] |

| Non-transformed Cells (e.g., ARPE-19) | Mitotic slippage | Cell cycle arrest in G1 phase in a tetraploid state without cell death | [1][3][4] |

Genotoxicity Potential

Preliminary data suggests that K-858 has a low potential for inducing chromosomal damage, a favorable characteristic for an anticancer agent.

| Parameter | Cell Lines | Observation | Citation |

| Micronuclei Formation | Cancer and non-transformed cells | Did not induce the formation of micronuclei, unlike paclitaxel. | [4] |

| Chromosomal Abnormalities | Not specified | Minimal effects on the number and structure of chromosomes. | [1][4] |

Experimental Protocols

Eg5 ATPase Activity Assay

The microtubule-stimulated ATPase activity of recombinant human Eg5 motor domain was measured. The assay was conducted in the presence of varying concentrations of K-858 to determine the IC50 value. Similar assays were performed with other kinesin motor domains (CENP-E, MKLP1, and conventional kinesin heavy chain) at a high concentration of K-858 (200 μM) to assess selectivity.[2][6]

Cell-Based Mitotic Arrest Assay

HCT116 cells were treated with K-858, and the mitotic index was determined by fluorescence microscopy after staining with a nuclear dye such as Hoechst 33342.[3] The morphology of the mitotic spindles was analyzed by immunocytochemistry for α-tubulin to identify the characteristic monopolar spindles induced by Eg5 inhibition.[3]

Microtubule Polymerization Assay

The effect of K-858 on microtubule polymerization was assessed in a cell-free system using purified tubulin. The polymerization of microtubules was monitored over time in the presence and absence of K-858 and control compounds (paclitaxel and vincristine).[3] Additionally, the effect on interphase microtubule networks in cultured cells (e.g., HCT116) was visualized by immunofluorescence staining of α-tubulin.[3]

In Vivo Antitumor Efficacy and Toxicity Study

Tumor-bearing mice (e.g., BALB/c nu/nu mice with A2780 ovarian cancer xenografts) were treated with K-858 orally.[3][6] Tumor volume and body weight were measured regularly to assess antitumor activity and general toxicity, respectively. At the end of the study, tumor tissues were collected for histological analysis to confirm the induction of mitotic arrest and monopolar spindles.[3][6]

Neurotoxicity Assessment (Rota-rod Test)

The motor coordination of mice was evaluated using a rota-rod apparatus. Mice were treated with K-858 or a vehicle control, and their ability to remain on a rotating rod was measured at different time points. A lack of significant difference in performance between the K-858 treated and control groups indicates the absence of neurotoxic effects.[7]

Visualizations

Signaling and Mechanistic Pathways

Caption: Mechanism of action of K-858 leading to mitotic arrest.

Experimental Workflow for In Vivo Toxicity Assessment

Caption: Workflow for in vivo antitumor efficacy and toxicity assessment.

Logical Relationship of K-858's Cellular Effects

Caption: Differential cellular outcomes of K-858 treatment.

Conclusion

The initial safety and toxicity profile of K-858 appears promising. Its high selectivity for Eg5, lack of effect on microtubule polymerization, and differential impact on cancer versus non-transformed cells suggest a wider therapeutic window compared to traditional microtubule-targeting agents. The absence of neurotoxicity in preclinical models is a particularly encouraging finding. Furthermore, the minimal potential for genotoxicity indicates a lower risk of secondary malignancies. While these early data are positive, further comprehensive toxicology studies, including repeat-dose toxicity and safety pharmacology assessments, are necessary to fully characterize the safety profile of K-858 for potential clinical development.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. K858, a novel inhibitor of mitotic kinesin Eg5 and antitumor agent, induces cell death in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. K858 (Racemic) | Apoptosis | Kinesin | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to K-858: Mechanism and Impact on Monopolar Spindle Formation

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of K-858, a novel small molecule inhibitor of the mitotic kinesin Eg5. It details the compound's mechanism of action, its specific effect on inducing monopolar spindle formation, and the resulting cellular outcomes. This guide consolidates key quantitative data and experimental methodologies from foundational research to serve as a comprehensive resource for professionals in oncology and drug development.

Introduction: Targeting Mitosis in Cancer Therapy

The mitotic spindle is a critical cellular machine responsible for the accurate segregation of chromosomes during cell division. Its proper bipolar structure is essential for genomic stability. The kinesin spindle protein Eg5 (also known as KIF11) is a plus-end-directed motor protein that plays an indispensable role in establishing this bipolarity by sliding antiparallel microtubules apart, thereby pushing the centrosomes to opposite poles of the cell. Due to its essential function exclusively during mitosis, Eg5 has emerged as a prime target for anticancer therapies, offering a potential advantage over microtubule-targeting agents that can affect non-dividing cells, such as neurons.

K-858 is a novel, potent, and selective inhibitor of Eg5. Identified through a phenotype-based chemical genetics screen, K-858 disrupts the formation of the bipolar spindle, leading to a characteristic mitotic arrest and subsequent cell death in cancer cells.[1][2] This guide explores the molecular and cellular consequences of Eg5 inhibition by K-858.

Core Mechanism of Action: Selective Eg5 Inhibition

K-858 functions by specifically inhibiting the ATPase activity of Eg5.[1] This enzymatic activity is crucial for Eg5 to generate the force required for centrosome separation. By blocking this function, K-858 prevents the establishment of a normal bipolar spindle. Unlike antimicrotubule agents such as taxanes or vinca alkaloids, K-858 does not affect microtubule polymerization or the microtubule network in interphase cells.[1][3] This high degree of selectivity minimizes off-target effects, notably avoiding the neurotoxicity commonly associated with microtubule-disrupting drugs.[1][2]

The inhibition of Eg5 by K-858 initiates a cascade of events beginning with the failure of centrosome separation. This leads to the formation of a "monoastral" or monopolar spindle, where a single spindle pole is surrounded by a rosette-like arrangement of chromosomes.[1][4] This aberrant structure activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism, which in turn induces a prolonged arrest in mitosis.[1][3]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. K858, a novel inhibitor of mitotic kinesin Eg5 and antitumor agent, induces cell death in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Mitotic Kinesin Inhibitors Induce Mitotic Arrest and Cell Death in Taxol-resistant and -sensitive Cancer Cells* - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to K-858: A Novel Mitotic Kinesin Eg5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Core Concepts and Mechanism of Action

K-858 is a small molecule that has been identified as a novel and potent inhibitor of Eg5 (also known as KIF11), a member of the kinesin superfamily of motor proteins.[1][2] Eg5 plays a crucial role in cell division, specifically in the formation and maintenance of the bipolar mitotic spindle. By inhibiting Eg5, K-858 disrupts the normal process of mitosis, leading to cell cycle arrest and subsequent cell death, particularly in rapidly dividing cancer cells.[1][2]

The primary mechanism of action of K-858 involves the following key steps:

-

Selective Eg5 Inhibition: K-858 is a highly selective, ATP-uncompetitive inhibitor of the ATPase activity of Eg5.[1][3] This specificity is a significant advantage, as it shows minimal activity against other kinesin superfamily members.[1][3]

-

Disruption of Mitotic Spindle Formation: Inhibition of Eg5's motor function prevents the separation of centrosomes, a critical step in the formation of a bipolar spindle.[1][2]

-

Formation of Monopolar Spindles: Cells treated with K-858 are unable to establish a bipolar spindle and instead form monopolar spindles, where all chromosomes are attached to a single spindle pole.[1][2]

-

Activation of the Spindle Assembly Checkpoint: The presence of a monopolar spindle and unattached kinetochores activates the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that halts the cell cycle in mitosis.[1][2]

-

Induction of Mitotic Arrest and Apoptosis: Prolonged mitotic arrest triggered by K-858 ultimately leads to programmed cell death (apoptosis) in cancer cells.[2][4] In contrast, non-transformed cells tend to exit mitosis without cell division (mitotic slippage) and arrest in the G1 phase as tetraploid cells.[1][2]

A key advantage of K-858 over other anti-mitotic agents, such as taxanes and vinca alkaloids, is that it does not affect microtubule polymerization.[1][2] This difference in mechanism may contribute to its reported lack of neurotoxicity in preclinical models.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for K-858 in foundational research studies.

Table 1: In Vitro Activity of K-858

| Parameter | Value | Cell Line/Assay Conditions | Reference |

| Eg5 ATPase Inhibition (IC50) | 1.3 µM | Purified human Eg5 protein | [1][3] |

| Selectivity | >150-fold | Compared to other kinesin superfamily members | [1] |

| Cell Growth Inhibition | Varies by cell line | e.g., Glioblastoma (U-251, U-87), Breast Cancer | [4] |

| Apoptosis Induction | Dose-dependent | Glioblastoma and other cancer cell lines | [4] |

Table 2: In Vivo Activity of K-858

| Animal Model | Tumor Type | Dosage and Administration | Outcome | Reference |

| Xenograft Mice | Human Ovarian Cancer (A2780) | 50 and 150 mg/kg, oral | Potent antitumor activity | [1] |

| Xenograft Mice | Human Colon Cancer (HCT116) | 100 mg/kg, oral, twice daily for 5 days | Inhibition of tumor growth | [3] |

| Mice | Motor Coordination Test | 100 mg/kg, oral, once daily for 5 days | No neurotoxic side effects | [2][3] |

Experimental Protocols

The following are summaries of key experimental protocols used in the foundational research of K-858.

3.1. Eg5 ATPase Activity Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of K-858 on the ATPase activity of Eg5.

-

Methodology:

-

Recombinant human Eg5 protein is purified.

-

The ATPase activity of Eg5 is measured in the presence of varying concentrations of K-858.

-

The amount of inorganic phosphate released from ATP hydrolysis is quantified, typically using a colorimetric assay (e.g., malachite green assay).

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the K-858 concentration and fitting the data to a dose-response curve.

-

3.2. Cell Viability and Proliferation Assays

-

Objective: To assess the effect of K-858 on the viability and proliferation of cancer cells.

-

Methodology:

-

Cancer cell lines are seeded in multi-well plates.

-

Cells are treated with a range of concentrations of K-858 or a vehicle control for a specified period (e.g., 24, 48, 72 hours).

-

Cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo, which quantify metabolic activity.

-

Cell proliferation can be assessed by direct cell counting or by using assays that measure DNA synthesis (e.g., BrdU incorporation).

-

3.3. Immunofluorescence Microscopy for Mitotic Spindle Analysis

-

Objective: To visualize the effect of K-858 on mitotic spindle formation.

-

Methodology:

-

Cells are grown on coverslips and treated with K-858 or a control.

-

Cells are fixed with a suitable fixative (e.g., paraformaldehyde or methanol).

-

Cells are permeabilized and then stained with primary antibodies against components of the mitotic spindle, such as α-tubulin (to visualize microtubules) and γ-tubulin (to visualize centrosomes).

-

Fluorescently labeled secondary antibodies are used to detect the primary antibodies.

-

DNA is counterstained with a fluorescent dye such as DAPI.

-

Images are acquired using a fluorescence microscope to observe the morphology of the mitotic spindles.

-

3.4. Xenograft Tumor Models

-

Objective: To evaluate the in vivo antitumor efficacy of K-858.

-

Methodology:

-

Human cancer cells are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

The treatment group receives K-858, typically via oral gavage, at specified doses and schedules. The control group receives a vehicle.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry, to confirm the mechanism of action in vivo.

-

Visualizations

Diagram 1: K-858 Mechanism of Action Pathway

Caption: K-858 inhibits Eg5, leading to monopolar spindle formation and mitotic arrest.

Diagram 2: Experimental Workflow for In Vitro Evaluation of K-858

Caption: Workflow for assessing K-858's in vitro effects on cancer cells.

References

- 1. selleckchem.com [selleckchem.com]

- 2. K858, a novel inhibitor of mitotic kinesin Eg5 and antitumor agent, induces cell death in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The kinesin Eg5 inhibitor K858 induces apoptosis and reverses the malignant invasive phenotype in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Target Validation of Eg5 Using K-858: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kinesin spindle protein (KSP), also known as Eg5 or KIF11, is a crucial motor protein essential for the formation and maintenance of the bipolar mitotic spindle, a key structure for accurate chromosome segregation during cell division.[1][2] Its inhibition leads to the formation of characteristic monopolar spindles, triggering mitotic arrest and subsequent apoptotic cell death in proliferating cells.[3] This selective action on dividing cells makes Eg5 an attractive and well-validated target for cancer therapy, offering a potential advantage over traditional microtubule-targeting agents that can also affect non-dividing cells, leading to neurotoxicity.[4] K-858 is a potent and selective small-molecule inhibitor of Eg5 that has demonstrated significant anti-tumor activity in preclinical models. This technical guide provides an in-depth overview of the target validation of Eg5 using K-858, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms.

Mechanism of Action of K-858

K-858 is an ATP-uncompetitive inhibitor of Eg5.[3][5] It binds to an allosteric pocket on the Eg5 motor domain, formed by helix α2, loop L5, and helix α3.[3][6] This binding locks the motor protein in a state that prevents ADP release, a critical step in the ATPase cycle that fuels its motor activity.[3][6] The inhibition of Eg5's motor function prevents the separation of centrosomes during prophase, leading to the formation of a monopolar spindle, where chromosomes are arranged in a rosette-like structure around a single spindle pole. This aberrant spindle structure activates the spindle assembly checkpoint, causing a prolonged mitotic arrest, which ultimately culminates in apoptotic cell death in cancer cells. In contrast, non-transformed cells treated with K-858 tend to undergo mitotic slippage and enter a tetraploid G1 state without immediate cell death.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of K-858 from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of K-858

| Parameter | Value | Cell Line/System | Reference(s) |

| Eg5 ATPase Activity IC50 | 1.3 µM | Recombinant human Eg5 | |

| Binding Affinity (Kd) | 664.5 ± 0.7 nM | Recombinant human Eg5 | [3] |

| Enantiomer K858-1 ATPase IC50 (basal) | 580 ± 0.015 nM | Recombinant human Eg5 | [3] |

| Enantiomer K858-1 ATPase IC50 (MT-stimulated) | 493 ± 0.037 nM | Recombinant human Eg5 | [3] |

| Enantiomer K858-1 Binding Affinity (Kd) | 220.0 ± 4.2 nM | Recombinant human Eg5 | [3] |

| Enantiomer K858-2 Activity | Inactive | Recombinant human Eg5 | [3] |

Table 2: Cellular Effects of K-858 on Cancer Cell Lines

| Cell Line | Assay | Treatment | Effect | Reference(s) |

| HCT116 (Colon) | Cell Viability | 3 µM, 18 h | Growth inhibition | [7] |

| HCT116 (Colon) | Mitotic Index | K-858 | Increased mitotic index | |

| HCT116 (Colon) | Apoptosis | K-858 | Caspase-3 activation | |

| FaDu (HNSCC) | Cell Cycle | 1 µM, 24 h | G2/M arrest (19.4% to 42%) | [8] |

| CAL27 (HNSCC) | Cell Cycle | 1 µM, 24 h | G2/M arrest (29% to 50.4%) | [8] |

| SCC-15 (HNSCC) | Cell Cycle | 1 µM, 24 h | G2/M arrest (20.3% to 42.4%) | [8] |

| MCF7, BT474, SKBR3 (Breast) | Cell Viability | 1, 10, 100 µM, 24 h | Inhibition of proliferation | [9] |

| MDA-MB231 (Breast) | Cell Viability | 10, 100 µM, 24 h | Inhibition of proliferation | [9] |

| U-251, U-87 (Glioblastoma) | Cell Growth | K-858 | Growth inhibition, apoptosis | [10] |

Table 3: In Vivo Antitumor Activity of K-858

| Xenograft Model | Dosing Regimen | Outcome | Reference(s) |

| A2780 (Ovarian) | 50, 150 mg/kg, p.o. | Antitumor activity | [9] |

| HCT116 (Colon) | 100 mg/kg, p.o., twice daily for 5 days | Tumor growth inhibition | [9] |

| Various Xenografts | Not specified | Induction of monopolar spindles in tumor tissue |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Eg5 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by Eg5, which is coupled to the oxidation of NADH and can be monitored by a decrease in absorbance at 340 nm.

Materials:

-

Recombinant human Eg5 protein

-

Microtubules (stabilized with paclitaxel)

-

Assay Buffer (e.g., 25 mM PIPES-KOH, pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

-

ATP

-

Coupling system: Pyruvate kinase (PK), lactate dehydrogenase (LDH), phosphoenolpyruvate (PEP), and NADH

-

K-858 (or other test inhibitors) dissolved in DMSO

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, microtubules, PK, LDH, PEP, and NADH.

-

Add the test inhibitor (K-858) or DMSO (vehicle control) to the wells of the 96-well plate.

-

Add the Eg5 enzyme to the wells and incubate briefly.

-

Initiate the reaction by adding ATP.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C) using a plate reader.

-

Calculate the rate of ATP hydrolysis from the rate of NADH oxidation.

-

Plot the rate of ATP hydrolysis against the inhibitor concentration to determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete culture medium

-

K-858

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of K-858 or vehicle control and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Immunofluorescence for Mitotic Spindle Analysis

This technique allows for the visualization of the mitotic spindle and the effects of Eg5 inhibition.

Materials:

-

Cells grown on coverslips

-

K-858

-

Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibodies (e.g., anti-α-tubulin to stain microtubules, anti-γ-tubulin to stain centrosomes)

-

Fluorescently labeled secondary antibodies

-

Nuclear stain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells with K-858 or vehicle for a time sufficient to induce mitotic arrest (e.g., 16-24 hours).

-

Fix the cells with the chosen fixation solution.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Wash with PBS and counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the cells using a fluorescence microscope and quantify the percentage of cells with monopolar spindles.

Cell Cycle Analysis by Flow Cytometry (FACS)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

-

Cells treated with K-858

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., ice-cold 70% ethanol)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest both adherent and floating cells and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blotting for Apoptosis and Cell Cycle Markers

This technique is used to detect changes in the expression levels of proteins involved in apoptosis and cell cycle regulation.

Materials:

-

Cell lysates from treated and untreated cells

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-cyclin B1, anti-survivin, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Analyze the changes in protein expression levels relative to the loading control.

In Vivo Xenograft Tumor Model

This protocol is for evaluating the in vivo efficacy of K-858.

Materials:

-

Immunodeficient mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

Sterile PBS or serum-free medium

-

Matrigel (optional)

-

K-858 formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Harvest cancer cells and resuspend them in sterile PBS or serum-free medium (optionally mixed with Matrigel).

-

Inject the cell suspension (e.g., 1-10 million cells) subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer K-858 or vehicle control orally according to the desired dosing schedule.

-

Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (width)² x length / 2.

-

Monitor the health and body weight of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for monopolar spindles).

Visualizations

The following diagrams illustrate key pathways and workflows related to the target validation of Eg5 with K-858.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Scratch Wound Healing Assay [en.bio-protocol.org]

- 3. broadpharm.com [broadpharm.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Wound healing assay | Abcam [abcam.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

- 9. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

Methodological & Application

Application Notes and Protocols for K-858 In Vitro Assays in Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

K-858 is a novel small molecule inhibitor of the mitotic kinesin Eg5 (also known as KSP), which plays a crucial role in the formation of the bipolar mitotic spindle essential for cell division. By inhibiting Eg5, K-858 induces mitotic arrest in cancer cells, characterized by the formation of monopolar spindles. This prolonged arrest ultimately leads to apoptotic cell death or senescence, making K-858 a compound of interest for anticancer therapeutic strategies. These application notes provide detailed protocols for in vitro assays to characterize the effects of K-858 on cancer cell lines.

Mechanism of Action

K-858 selectively inhibits the ATPase activity of Eg5, a motor protein required for the separation of centrosomes and the establishment of a bipolar spindle during mitosis.[1][2] This inhibition leads to the activation of the spindle assembly checkpoint, causing cells to arrest in mitosis with a characteristic monopolar spindle phenotype.[2] In cancer cells, this sustained mitotic arrest can trigger apoptosis (mitotic catastrophe) or lead to polyploidization and subsequent senescence.[1][2] Notably, in non-transformed cells, K-858 treatment tends to result in mitotic slippage and cell cycle arrest in the G1 phase as tetraploid cells, without inducing cell death.[1][2] K-858 does not affect microtubule polymerization, distinguishing its mechanism from taxanes and vinca alkaloids.[2]

K-858 Signaling Pathway and Cellular Consequences

The following diagram illustrates the signaling pathway and downstream cellular effects of K-858 in cancer cells.

Figure 1: K-858 Mechanism of Action in Cancer Cells.

Quantitative Data Summary

The following table summarizes the reported IC50 values of K-858 in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| HCT116 | Colorectal Carcinoma | ~1.3 (ATPase activity) | Biochemical Assay | [1] |

| FaDu | Head and Neck Squamous Cell Carcinoma | ~1-5 (viability) | Cytotoxicity Assay | [3] |

| CAL27 | Head and Neck Squamous Cell Carcinoma | ~1-5 (viability) | Cytotoxicity Assay | [3] |

| SCC-15 | Head and Neck Squamous Cell Carcinoma | ~1-5 (viability) | Cytotoxicity Assay | [3] |

| MCF7 | Breast Cancer | Not specified | Not specified | [4] |

| BT474 | Breast Cancer | Not specified | Not specified | [4] |

| SKBR3 | Breast Cancer | Not specified | Not specified | [4] |

| MDA-MB231 | Breast Cancer | Not specified | Not specified | [4] |

| U-251 | Glioblastoma | Not specified | Not specified | [5] |

| U-87 | Glioblastoma | Not specified | Not specified | [5] |

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the efficacy of K-858.

Cell Viability Assay (XTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Figure 2: XTT Cell Viability Assay Workflow.

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom microplates

-

K-858 stock solution (in DMSO)

-

XTT Cell Proliferation Kit II (or equivalent)

-

Microplate reader

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of K-858 in complete culture medium. Add 100 µL of the K-858 dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

-

Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.

-

Add 50 µL of the XTT labeling mixture to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Measure the absorbance of the formazan product at a wavelength between 450 and 500 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Caspase-3/7 Activation)

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 3. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 4. f.hubspotusercontent40.net [f.hubspotusercontent40.net]

- 5. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

Preparation of K-858 Stock Solution for Cell Culture: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and use of K-858 stock solutions for in vitro cell culture experiments. K-858 is a potent and selective, ATP-uncompetitive inhibitor of the mitotic kinesin Eg5 (also known as KIF11), a motor protein essential for the formation of a bipolar mitotic spindle. Inhibition of Eg5 leads to mitotic arrest and subsequent cellular effects such as apoptosis, making K-858 a valuable tool for cancer research and drug development.

Physicochemical and Solubility Data

Proper preparation of a K-858 stock solution is critical for experimental reproducibility. The following table summarizes the key physicochemical and solubility properties of K-858.

| Property | Value | Source |

| Molecular Weight | 277.34 g/mol | [1][2] |

| Appearance | White to off-white powder | [3] |

| Purity | ≥98% (HPLC) | [3] |

| Solubility in DMSO | ≥20 mg/mL to 100 mg/mL (approximately 72 mM to 360 mM) | [1][2][3][4] |

| Solubility in Ethanol | 4 mg/mL | [1] |

| Solubility in Water | Insoluble | [1] |

Recommended Stock Solution Preparation

Based on its solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing K-858 stock solutions for cell culture applications. It is crucial to use anhydrous, sterile DMSO to minimize moisture absorption, which can reduce the solubility of K-858.[1]

Materials:

-

K-858 powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, DNase/RNase-free microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

Protocol for a 10 mM K-858 Stock Solution:

-

Weighing: On a calibrated analytical balance, carefully weigh out 2.77 mg of K-858 powder and transfer it to a sterile microcentrifuge tube.

-

Calculation: Mass (mg) = Desired Concentration (mM) * Volume (L) * Molecular Weight ( g/mol ) = 10 mM * 0.001 L * 277.34 g/mol = 2.7734 mg.

-

-

Solvent Addition: Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the K-858 powder.

-

Dissolution: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved, resulting in a clear solution. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[2]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[2][5]

Experimental Workflow for Cell-Based Assays

The following diagram illustrates a typical workflow for utilizing the K-858 stock solution in cell culture experiments.

Caption: Experimental workflow for using K-858 in cell culture.

Preparation of Working Solutions for Cell Treatment

For treating cells, the concentrated DMSO stock solution must be further diluted in a complete cell culture medium to the desired final concentration. It is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5% (v/v).

Protocol:

-

Thaw: Thaw a single aliquot of the K-858 stock solution at room temperature.

-

Dilution: Prepare the final working concentration by diluting the stock solution directly into the pre-warmed cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 1 mL of medium).

-

Mixing: Gently mix the working solution by pipetting or inverting the tube before adding it to the cells.

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without K-858.

Mechanism of Action and Signaling Pathway

K-858 selectively inhibits the ATPase activity of Eg5, a motor protein crucial for separating centrosomes and establishing a bipolar spindle during mitosis.[1][6] This inhibition leads to the formation of characteristic monopolar spindles, activating the spindle assembly checkpoint (SAC), which in turn leads to mitotic arrest.[1][6] Prolonged mitotic arrest can trigger apoptosis (programmed cell death).[6][7]

The following diagram illustrates the signaling pathway affected by K-858.

References

- 1. selleckchem.com [selleckchem.com]

- 2. K858 (Racemic) | Apoptosis | Kinesin | TargetMol [targetmol.com]

- 3. K 858 = 98 HPLC 72926-24-0 [sigmaaldrich.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. The kinesin Eg5 inhibitor K858 exerts antiproliferative and proapoptotic effects and attenuates the invasive potential of head and neck squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: K-858 for HCT116 Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing K-858, a potent and selective inhibitor of the mitotic kinesin Eg5, with the human colorectal carcinoma cell line HCT116. The provided information is intended to guide researchers in determining the optimal dosage and assessing the cellular effects of K-858.

Mechanism of Action

K-858 is an ATP-uncompetitive inhibitor of Eg5, a motor protein essential for establishing a bipolar mitotic spindle during cell division.[1][2] Inhibition of Eg5 by K-858 prevents centrosome separation, leading to the formation of monopolar spindles.[2][3] This aberrant spindle formation activates the Mad2-mediated spindle checkpoint, causing cells to arrest in mitosis.[1][2] In cancer cells such as HCT116, prolonged mitotic arrest ultimately triggers apoptotic cell death, a process often referred to as mitotic catastrophe.[2][3][4]

Recommended Dosage and Quantitative Data Summary

The optimal concentration of K-858 for HCT116 cells can vary depending on the specific experimental endpoint. Based on available data, a starting concentration range of 1 µM to 10 µM is recommended for in vitro studies. The IC50 for Eg5 inhibition is 1.3 µM.[1]

| Parameter | Cell Line | Concentration/Dosage | Effect | Reference |

| IC50 (Eg5 Inhibition) | - | 1.3 µM | ATP-uncompetitive inhibition of kinesin Eg5 | [1] |

| In Vitro Efficacy | HCT116 | Not Specified | Induces mitotic arrest, caspase-3 activation, and cell growth inhibition. | [3] |

| In Vitro Efficacy | Cancer Cells | 5 µM | Induces mitotic cell death. | [1] |

| In Vivo Efficacy | HCT116 Xenograft | 100 mg/kg (p.o., twice daily for 5 days) | Inhibition of tumor growth. | [1] |

Experimental Protocols

Cell Culture and Maintenance

HCT116 cells, a human colorectal carcinoma cell line, are adherent and have an epithelial morphology.[5]

-

Culture Medium: McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6][7]

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: When cells reach 80-90% confluency, detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA). Resuspend in fresh medium and re-plate at a desired density.

Preparation of K-858 Stock Solution

-

Solvent: Prepare a stock solution of K-858 in dimethyl sulfoxide (DMSO).

-

Storage: Store the stock solution at -20°C or -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles.

-

Working Dilutions: On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).

Cell Viability Assay (MTT/XTT Assay)

This protocol determines the effect of K-858 on the metabolic activity of HCT116 cells, which is an indicator of cell viability.

-

Seeding: Seed HCT116 cells in a 96-well plate at a density of 2,500-5,000 cells per well and allow them to adhere overnight.[8]

-

Treatment: Replace the medium with fresh medium containing various concentrations of K-858 (e.g., 0.1, 1, 5, 10, 25 µM) and a vehicle control (DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well and incubate for 2-4 hours at 37°C.[3][8]

-

Measurement: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8] Measure the absorbance at the appropriate wavelength using a microplate reader.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of cells undergoing apoptosis.

-

Seeding and Treatment: Seed HCT116 cells in a 6-well plate and treat with K-858 as described above.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the adherent cells with PBS and detach them. Combine with the floating cells from the supernatant.

-

Staining: Wash the cells with cold PBS and then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.[9]

-

Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle.

-

Seeding and Treatment: Treat HCT116 cells with K-858 in a 6-well plate.

-

Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

-